TKIs target specific oncogenic drivers (e.g., EGFR mutations in NSCLC) through precise molecular interactions. Impurities can disrupt this selectivity via:
Afatinib’s irreversible binding to EGFR/HER2 receptors heightens sensitivity to structurally similar impurities. Studies show impurities like Afatinib Impurity ESS degrade pharmacological potency by >20% at 0.5% concentration levels [1] [4]. Consequently, impurity profiling is integral to TQI development, ensuring target engagement remains uncompromised.
Global regulatory bodies enforce stringent impurity controls through guidelines such as ICH Q3A(R2) and Q3B(R2). Key requirements include:
Table 1: Key Regulatory Thresholds for Afatinib Impurities
Impurity Type | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
Genotoxic | ≤0.1% | Requires safety studies | ≥0.05% |
Non-Genotoxic | ≤0.15% | Toxicological assessment | ≥0.05% |
Unknown | ≤0.10% | Structural characterization | ≥0.05% |
For Afatinib, specifications demand all impurities (e.g., AFT-8, Impurity C) to be identified and quantified at ≥0.05% levels. Degradation impurities must be monitored under forced conditions (acid/base, oxidative, thermal), with analytical methods validated per ICH Q2(R1) [3] [4]. Regulatory submissions require complete impurity fate mapping from synthesis to shelf life.
Afatinib Impurity AFT-8 (CAS 2323570-72-3) is a process-related impurity arising during Afatinib synthesis. Its structure—retaining the quinazoline core but with altered side-chain stereochemistry—enables partial EGFR binding, potentially diminishing Afatinib’s irreversible inhibition efficacy [1] [4].
Table 2: Characterization Data for Afatinib Impurity AFT-8
Property | Specification |
---|---|
CAS No. | 2323570-72-3 |
Molecular Formula | C₂₄H₂₅ClFN₅O₃ (derived from Afatinib) |
Molecular Weight | 486.0 g/mol |
Origin | Intermediate alkylation side-reaction |
Purity Requirements | ≥95% (Reference standards) |
In NSCLC treatment, where Afatinib targets EGFR del19/L858R mutations, AFT-8’s presence correlates with:
Synthetic pathways generating AFT-8 involve incomplete stereochemical control during tetrahydrofuran-3-yl ether formation. Mitigation strategies include:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3